

A Comparative Guide to the In Vivo Validation of Tetrahydropalmatrubine's Therapeutic Targets

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Compound of Interest

Compound Name: Tetrahydropalmatrubine

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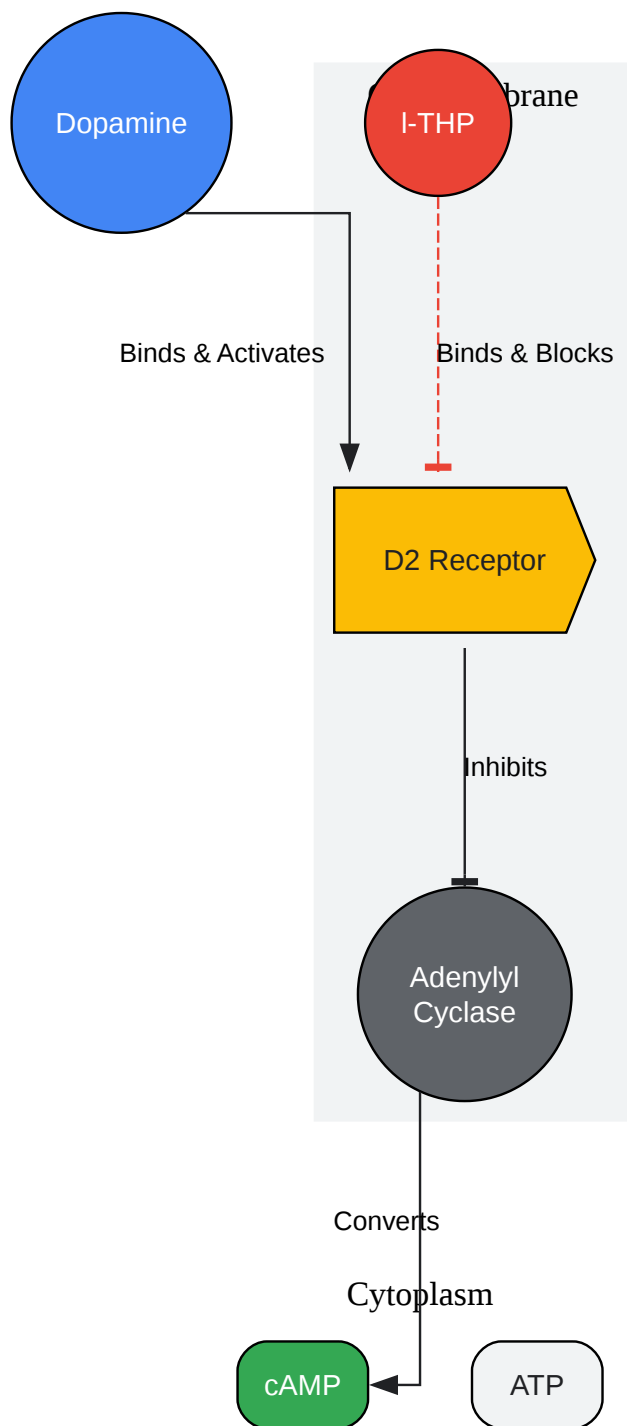
This guide provides an objective comparison of the in vivo validated therapeutic targets of **Tetrahydropalmatrubine** (THP), specifically its active levorotatory enantiomer, levo-tetrahydropalmatine (l-THP), against a classical alternative. The focus is on its well-documented activity as a dopamine receptor antagonist, a key mechanism for its potential therapeutic applications in addiction and psychosis.

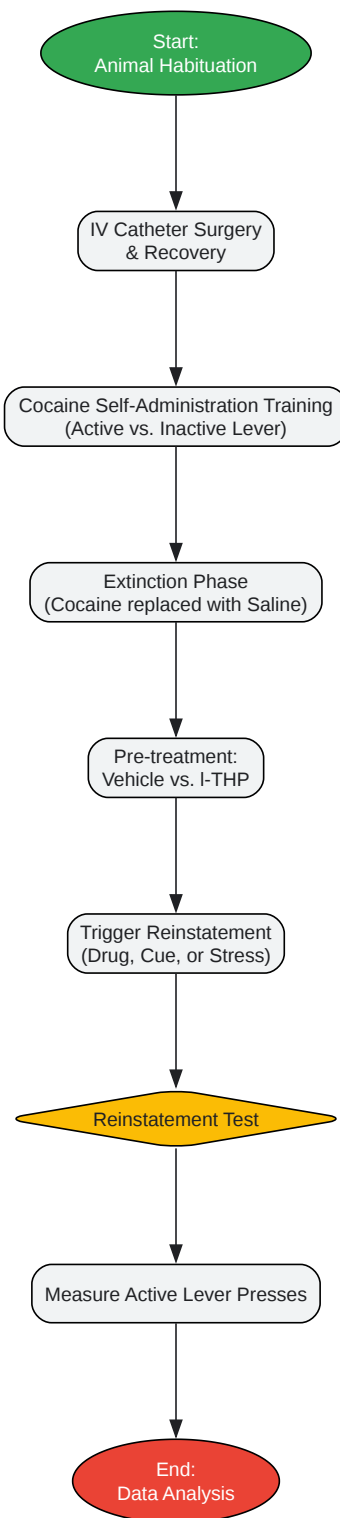
Primary Therapeutic Target: Dopamine Receptors

In vivo research has consistently demonstrated that l-THP's primary mechanism of action involves the antagonism of dopamine receptors. It displays a multi-target profile, binding to D1, D2, and D3 receptors. This profile distinguishes it from more selective agents and underlies its therapeutic effects observed in various animal models.

Signaling Pathway of l-THP at Dopamine D2 Receptors

The following diagram illustrates the antagonistic action of l-THP on the dopamine D2 receptor signaling pathway. As an antagonist, l-THP blocks the receptor, preventing the inhibitory effects of dopamine on adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP) levels, which is contrary to the effect of a D2 receptor agonist.





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